Diethylamine Hydroiodide

Catalog No.
S912549
CAS No.
19833-78-4
M.F
C4H12IN
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine Hydroiodide

CAS Number

19833-78-4

Product Name

Diethylamine Hydroiodide

IUPAC Name

N-ethylethanamine;hydroiodide

Molecular Formula

C4H12IN

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

YYMLRIWBISZOMT-UHFFFAOYSA-N

SMILES

CCNCC.I

Canonical SMILES

CC[NH2+]CC.[I-]

Precursor for Organic Synthesis:

DEHI can act as a precursor for the synthesis of other organic compounds. One example is its use in the preparation of specific ionic liquids, which are salts with unique properties like high boiling points and low volatility. These ionic liquids find applications in various fields, including catalysis and separation processes [].

Diethylamine Hydroiodide is an organic compound characterized by the formula C₄H₁₁N·HI. It is a salt formed from diethylamine, a secondary amine, and hydroiodic acid. This compound appears as a solid at room temperature and is typically used in various chemical applications due to its unique properties. Diethylamine itself is a colorless liquid with a strong ammonia-like odor, known for its weakly alkaline nature and miscibility with many solvents .

, primarily involving nucleophilic substitutions and acid-base reactions. It can react with various electrophiles due to the nucleophilic nature of the nitrogen atom in diethylamine. For example, it can undergo alkylation to form tertiary amines or participate in Mannich reactions, which are significant in synthesizing more complex organic molecules .

Example Reactions

  • Alkylation: Diethylamine Hydroiodide can react with alkyl halides to produce tertiary amines.
  • Mannich Reaction: This compound can be used as a reagent to introduce diethylaminomethyl groups into various substrates .

Diethylamine Hydroiodide can be synthesized through the neutralization of diethylamine with hydroiodic acid. The reaction typically involves mixing the two components under controlled conditions to yield the hydroiodide salt.

General Procedure

  • Reagents: Diethylamine and hydroiodic acid.
  • Reaction: Combine the reagents in a suitable solvent under stirring.
  • Isolation: After completion of the reaction, isolate the solid product through filtration or evaporation of the solvent.

This method ensures high purity and yield of Diethylamine Hydroiodide .

Diethylamine Hydroiodide has several applications in organic synthesis and chemical research:

  • Catalyst: It serves as a catalyst in various organic reactions.
  • Precursor: Used in synthesizing pharmaceuticals and agrochemicals.
  • Reagent: Acts as a reagent in chemical transformations involving amine functionalities .

Interaction studies involving Diethylamine Hydroiodide focus on its reactivity with other chemical species. For instance, it has been examined in reactions where it acts as a catalyst, showing varying degrees of effectiveness compared to other amines like triethylamine. Its interactions often depend on the nature of the electrophile involved and the reaction conditions .

Diethylamine Hydroiodide shares similarities with several other amine salts and derivatives. Below is a comparison highlighting its uniqueness:

CompoundFormulaCharacteristicsUnique Features
DiethylamineC₄H₁₁NColorless liquid, strong odorMost abundant secondary amine liquid at room temp
Triethylamine HydroiodideC₇H₁₅N·HISolid at room temperatureMore effective catalyst than diethylamine hydroiodide
Ethylammonium IodideC₂H₇N·HISolid, derived from ethylamineSmaller molecular size compared to diethylamine hydroiodide
N,N-DiethylaminoethanolC₆H₁₅NLiquid, used as a corrosion inhibitorActs differently due to alcohol functionality

Diethylamine Hydroiodide's distinct structure and properties make it particularly useful in specific synthetic pathways where other similar compounds may not be as effective .

Diethylamine hydroiodide was first documented in the mid-20th century as a byproduct of amine-halide reactions. Early studies focused on its crystalline structure and ionic properties. By the 1980s, its utility expanded into pharmaceutical intermediates, particularly in synthesizing antihistamines and antipsychotics. The 21st century marked a paradigm shift with its incorporation into perovskite optoelectronics, driven by the need for stable, high-efficiency solar cells.

Academic Significance in Modern Synthetic and Materials Chemistry

DAI’s academic relevance stems from its dual functionality:

  • As a protonated amine, it facilitates nucleophilic substitutions and acid-base reactions in organic synthesis.
  • As a structural modifier, it tunes the crystallinity of metal halide perovskites, reducing defect densities in photovoltaic devices.Recent studies demonstrate that DAI-treated perovskites achieve power conversion efficiencies (PCEs) exceeding 23%, rivaling traditional silicon-based technologies.

Traditional Laboratory-Scale Synthesis Approaches

Amine-Hydrohalic Acid Neutralization Techniques

The direct neutralization of diethylamine with hydroiodic acid (HI) remains the most straightforward laboratory method for synthesizing diethylamine hydroiodide. This exothermic reaction proceeds via proton transfer, where the amine's lone electron pair accepts a proton from HI, forming the ammonium salt:

$$
\text{C}4\text{H}{11}\text{N} + \text{HI} \rightarrow \text{C}4\text{H}{11}\text{N}\cdot\text{HI}
$$

Key parameters influencing yield and purity include:

  • Acid concentration: Anhydrous HI (57–58% w/w) ensures stoichiometric conversion, while dilute solutions risk incomplete neutralization [4].
  • Temperature control: Maintaining temperatures below 25°C prevents HI decomposition into iodine vapors [1].
  • Mixing efficiency: Gradual addition of HI to chilled diethylamine in ethanol minimizes localized overheating [4].

Post-reaction, the crude product typically appears as white crystals with a melting point of 175°C [4].

Solvent-Mediated Crystallization Protocols

Solvent selection critically determines crystal morphology and purity. Ethanol-water mixtures (3:1 v/v) achieve >90% recovery rates through antisolvent crystallization:

Solvent SystemRecovery EfficiencyCrystal Size (µm)
Ethanol/water92%50–200
Diethyl ether78%10–50
Acetone65%5–20

Ethanol's moderate polarity facilitates slow nucleation, yielding larger crystals suitable for filtration [3]. For high-purity applications, sequential recrystallization in anhydrous ethanol removes residual iodine contaminants [4].

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Implementations

Modern plants employ tubular flow reactors to enhance production scalability and safety:

  • Reagent metering: Precision pumps deliver diethylamine (0.5–1.0 M) and HI (1.05 eq) at 5–10 L/min
  • Reaction zone: Laminar flow through jacketed stainless steel pipes (ID: 2.5 cm) maintains temperatures at 15–20°C
  • In-line crystallization: The effluent enters a cooled (−5°C) antisolvent chamber, inducing instantaneous precipitation

This method achieves 98% conversion efficiency with residence times under 120 seconds, outperforming batch reactors by 40% in throughput [2].

Purity Optimization Strategies for Bulk Production

Industrial-grade diethylamine hydroiodide (>97% purity) requires multistage purification:

  • Vacuum distillation: Removes volatile impurities (e.g., residual amine, iodine) at 50°C and 10 mbar
  • Fluidized bed drying: Reduces moisture content to <0.1% w/w using nitrogen at 60°C
  • Sieving classification: Separates particles into standardized size fractions (100–500 µm) for packaging

Process analytical technology (PAT) tools like near-infrared spectroscopy enable real-time monitoring of crystal hydrate phases, preventing deliquescence during storage [5].

Novel Synthetic Approaches

Emergent methodologies focus on catalyst-assisted neutralization and solvent engineering:

  • Ionic liquid mediators: Imidazolium-based liquids accelerate proton transfer rates by 3-fold compared to traditional solvents [5]
  • Microwave activation: Pulsed irradiation (2.45 GHz, 300 W) reduces reaction times from hours to minutes while maintaining 95% yield [3]
  • CO₂-assisted crystallization: Carbon dioxide saturation (0.5–1.0 bar) modifies crystal habit, producing non-hygroscopic needle-like structures [2]

These innovations address historical challenges in iodine volatility control and product stability during large-scale operations [4].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

19833-78-4

Dates

Modify: 2023-08-15

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